7-Benzothiazolesulfonic acid, 2-methyl-

Regioselective synthesis Chlorosulfonation Positional isomer resolution

7-Benzothiazolesulfonic acid, 2-methyl- (IUPAC: 2-methyl-1,3-benzothiazole-7-sulfonic acid; CAS 21431-18-5) is a benzothiazole-based aromatic sulfonic acid with the molecular formula C₈H₇NO₃S₂ and a molecular weight of 229.3 g/mol. The compound features a methyl substituent at the 2-position and a sulfonic acid group (-SO₃H) at the 7-position of the fused benzene-thiazole ring system.

Molecular Formula C8H7NO3S2
Molecular Weight 229.3 g/mol
Cat. No. B12129632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzothiazolesulfonic acid, 2-methyl-
Molecular FormulaC8H7NO3S2
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)O
InChIInChI=1S/C8H7NO3S2/c1-5-9-6-3-2-4-7(8(6)13-5)14(10,11)12/h2-4H,1H3,(H,10,11,12)
InChIKeySUIXLMAPRKCFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzothiazolesulfonic Acid, 2-Methyl- (CAS 21431-18-5): Procurement-Relevant Identity and Class Positioning


7-Benzothiazolesulfonic acid, 2-methyl- (IUPAC: 2-methyl-1,3-benzothiazole-7-sulfonic acid; CAS 21431-18-5) is a benzothiazole-based aromatic sulfonic acid with the molecular formula C₈H₇NO₃S₂ and a molecular weight of 229.3 g/mol [1]. The compound features a methyl substituent at the 2-position and a sulfonic acid group (-SO₃H) at the 7-position of the fused benzene-thiazole ring system . It belongs to the class of 2-methylbenzothiazole sulfonic acid positional isomers, alongside the 4-, 5-, and 6-sulfonic acid congeners, each of which exhibits distinct synthetic accessibility, reactivity, and downstream application profiles [2]. The compound serves primarily as a synthetic intermediate in the preparation of polymethine sensitizing dyes, azo dyestuffs, and functional benzothiazole derivatives rather than as an end-use product [2][3].

Why 7-Benzothiazolesulfonic Acid, 2-Methyl- Cannot Be Replaced by Its 5- or 6-Positional Isomers in Precision Synthesis


The four positional isomers of 2-methylbenzothiazole sulfonic acid (4-, 5-, 6-, and 7-SO₃H) are not synthetically or functionally interchangeable. Direct electrophilic chlorosulfonation of 2-methylbenzothiazole yields exclusively mixtures of the 5- and 6-isomers; the 7-isomer is not formed via this ubiquitous industrial route [1]. Access to the 7-sulfonic acid requires a fundamentally different synthetic strategy proceeding through 7-amino-2-methylbenzothiazole, involving sequential diazotization, sulfonyl chloride formation, and hydrolysis [2]. This divergent synthetic entry means that the 7-isomer carries a structurally necessary cost and availability premium relative to the more accessible 5- and 6-isomers. Furthermore, in polymethine dye synthesis, the position of the sulfonic acid anchor directly modulates the spectral sensitization range and aggregation behavior of the resulting cyanine dyes—properties that are non-transferable between positional isomers [2]. For buyers sourcing benzothiazole sulfonic acid intermediates, specifying the 7-isomer is therefore not a minor preference but a structural determinant of synthetic outcome and final product performance.

Quantitative Differentiation Evidence for 7-Benzothiazolesulfonic Acid, 2-Methyl- vs. Positional Isomers and In-Class Analogs


Synthetic Route Inaccessibility: Direct Sulfonation of 2-Methylbenzothiazole Fails to Produce the 7-Isomer

Direct chlorosulfonation of 2-methylbenzothiazole (11) with chlorosulfonic acid, with or without thionyl chloride, produces exclusively mixtures of the 5- and 6-sulfonyl chloride isomers. NMR spectral analysis of the resulting dimethylamide derivatives confirmed the absence of the 7-isomer in the product mixture [1]. By contrast, the 7-sulfonic acid isomer (target compound) must be synthesized via an alternative pathway: starting from 7-amino-2-methylbenzothiazole, proceeding through diazotization, sulfonyl chloride formation, and subsequent hydrolysis to yield the free sulfonic acid [2]. This synthetic divergence means that any supplier offering the 7-isomer must employ a fundamentally different, multistep route that is not commodity-accessible.

Regioselective synthesis Chlorosulfonation Positional isomer resolution

Polymethine Dye Sensitization: Position of Sulfonic Acid Group Modulates Spectral Properties of Cyanine Dyes

Libeer et al. (1971) synthesized polymethine (cyanine) dyes from all four isomeric sulfo-2-methylbenzothiazoles (4-, 5-, 6-, and 7-sulfonic acid derivatives) and systematically compared their sensitizing properties. The sulfonic acid group position directly influences the electron density distribution on the benzothiazole ring, which in turn shifts the absorption λₘₐₓ and sensitization range of the resulting polymethine dyes in silver halide photographic emulsions [1]. While the original paper reports comparative sensitization data, the 7-isomer-derived dyes occupy a specific spectral niche that cannot be replicated by dyes derived from the 5- or 6-isomers.

Polymethine dyes Spectral sensitization Photographic emulsions

Commercial Azo Dye Architecture: The 7-Sulfonic Acid Substitution Pattern Is Essential for Key Direct Dye Classes

The 6-methyl-7-benzothiazolesulfonic acid scaffold—synthesized from or structurally related to 7-benzothiazolesulfonic acid, 2-methyl- precursors—constitutes the core chromophoric unit of multiple commercially significant direct azo dyes, including C.I. Direct Yellow 8 (CAS 10130-29-7), Thiazol Yellow G (CAS 1829-00-1), Titan Yellow, and C.I. Direct Red 45 (CAS 2150-33-6) [1]. In contrast, the 5- and 6-sulfonic acid isomers of 2-methylbenzothiazole do not appear in the disclosed structures of these dye classes. Patent US5143519 further demonstrates that dyes bearing the 7-sulfonic acid substitution pattern enable concentrated aqueous dye solutions (7–30 wt% dye content) with specific storage stability properties when formulated with 3-diethylamino-1-propylamine and hydroxyalkylamine counterions [2].

Azo dyes Direct dyes Dye intermediate

Biological Selectivity of 7-Sulfonic Acid Benzothiazole Derivatives: ~59-Fold Discrimination Between Parasitic and Human Triosephosphate Isomerase

In a study screening benzothiazole derivatives for selective inactivation of triosephosphate isomerase (TIM) from Trypanosoma cruzi (the causative agent of Chagas disease), 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid—a direct downstream derivative of the 7-sulfonic acid substitution pattern—achieved half-maximal inactivation of TcTIM at 56 μM, while requiring 3.3 mM (3,300 μM) for equivalent inactivation of the human TIM ortholog [1]. This represents an approximately 59-fold selectivity window favoring the parasitic enzyme target. The selectivity is attributed in part to a cysteine residue (Cys 15) at the dimer interface of TcTIM, which is replaced by methionine in human TIM, providing a structurally addressable difference exploited by the 7-sulfonic acid benzothiazole scaffold [1].

Triosephosphate isomerase inhibition Chagas disease Enzyme selectivity

Computed Physicochemical Property Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity of the 7-Isomer

Computed physicochemical descriptors for 7-benzothiazolesulfonic acid, 2-methyl- (CAS 21431-18-5) include an XLogP3-AA value of 1.5, a topological polar surface area (TPSA) of 104 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. These values are identical at the computed descriptor level for all positional isomers (4-, 5-, 6-, and 7-) since they share the same molecular formula and functional groups. However, the positional placement of the sulfonic acid group on the benzothiazole ring influences local dipole moment orientation and intermolecular interaction geometry, which can affect experimental solubility, crystal packing, and chromatographic retention behavior—parameters that computed global descriptors do not capture . Experimental melting point, aqueous solubility, and pKa data for the isolated 7-isomer are not available in the peer-reviewed literature; predicted pKa for the sulfonic acid proton is estimated at approximately -2.4 based on analogous benzothiazole sulfonic acids .

Physicochemical properties Solubility prediction Drug-likeness

Procurement-Driven Application Scenarios for 7-Benzothiazolesulfonic Acid, 2-Methyl- Based on Verified Differentiation Evidence


Synthesis of Position-Specific Polymethine Cyanine Dyes for Photographic and Photovoltaic Sensitization

Researchers synthesizing polymethine (cyanine) dyes for silver halide photographic emulsion sensitization or visible-light photoinitiation systems should source the 7-sulfonic acid isomer specifically. Libeer et al. (1971) demonstrated that each positional isomer (4-, 5-, 6-, 7-) of sulfo-2-methylbenzothiazole yields polymethine dyes with distinct spectral sensitization properties [1]. The 7-isomer cannot be replaced by the more synthetically accessible 5- or 6-isomers without altering the target absorption wavelength range. Recent work on two- and three-cationic polymethine dyes based on 2-methylbenzothiazole further validates the continuing relevance of this scaffold in free-radical photopolymerization sensitization [2].

Manufacture of Direct Azo Dyes Requiring the 6-Methyl-7-Benzothiazolesulfonic Acid Chromophore

Chemical manufacturers producing direct azo dyes—including C.I. Direct Yellow 8 (CAS 10130-29-7), Thiazol Yellow G, Titan Yellow, and C.I. Direct Red 45—require the 7-sulfonic acid substitution pattern as the core chromophoric unit . The 7-sulfonic acid group provides the water solubility and fiber substantivity essential for direct dye application to cotton, viscose rayon, and paper. Patent US5143519 further demonstrates that dye concentrates formulated from 7-sulfonic acid benzothiazole azo derivatives achieve storage-stable, high-concentration (7–30 wt%) aqueous solutions when properly counterion-balanced [3]. Substitution with 5- or 6-sulfonic acid isomers would yield structurally non-equivalent products outside the scope of existing regulatory registrations and performance specifications.

Antiparasitic Chemical Probe Development Targeting Triosephosphate Isomerase Selectivity

Biochemical researchers developing selective inhibitors of Trypanosoma cruzi triosephosphate isomerase (TcTIM) for Chagas disease probe development should consider the 7-sulfonic acid benzothiazole scaffold. A 7-sulfonic acid derivative, 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid, demonstrated 56 μM half-maximal inactivation of TcTIM versus 3.3 mM for human TIM—a ~59-fold selectivity window [4]. This selectivity is mechanistically linked to the unique cysteine (Cys 15) at the TcTIM dimer interface, which is absent in the human enzyme. The 7-sulfonic acid substitution pattern contributes to both target engagement and aqueous solubility required for biochemical assay compatibility.

Custom Synthesis of 7-Substituted Benzothiazole Building Blocks Requiring Non-Commodity Synthetic Routes

Medicinal chemistry and agrochemical research groups requiring 7-substituted benzothiazole building blocks should anticipate that 7-benzothiazolesulfonic acid, 2-methyl- is not accessible via the commodity direct sulfonation route [5]. The Cremlyn et al. (1992) study definitively showed that chlorosulfonation of 2-methylbenzothiazole yields 5- and 6-isomer mixtures exclusively [5]. The 7-isomer requires synthesis via the 7-amino-2-methylbenzothiazole intermediate, involving diazotization and sulfonyl chloride chemistry [1]. Procurement planning must therefore account for longer lead times, smaller production scales, and higher cost relative to the 5- and 6-isomers, which benefit from established industrial sulfonation processes.

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